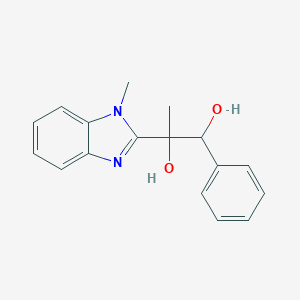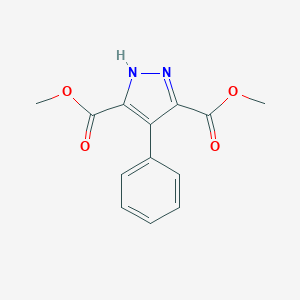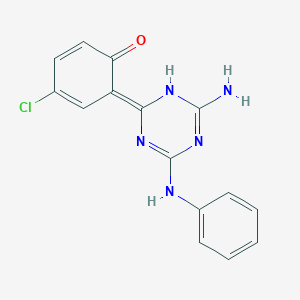
6-Tert-butylpyridin-1-ium-3-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Tert-butylpyridin-1-ium-3-sulfonate, commonly known as TBP or TBP-SO3, is a sulfonated pyridinium-based ionic liquid. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of TBP-SO3 is not fully understood. However, it is believed that its unique properties, such as its high polarity and low viscosity, contribute to its effectiveness as a catalyst and extractant. TBP-SO3 has also been shown to form stable complexes with metal ions, which may contribute to its effectiveness in separation science.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of TBP-SO3. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. It is also biodegradable, making it an environmentally friendly choice for various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBP-SO3 has several advantages for lab experiments. It is easy to synthesize, cost-effective, and has a long shelf life. It is also stable under a wide range of conditions, making it a versatile choice for various applications. However, TBP-SO3 has some limitations. It is hygroscopic, meaning it absorbs moisture from the air, which can affect its properties. It is also not compatible with some materials, such as certain plastics and elastomers.
Direcciones Futuras
There are several future directions for the research and development of TBP-SO3. One area of interest is its application in the field of renewable energy. TBP-SO3 has shown promise as an electrolyte in batteries and supercapacitors, and further research in this area could lead to more efficient and sustainable energy storage devices. Another area of interest is its application in the pharmaceutical industry. TBP-SO3 has been shown to be an effective extractant for the separation of metal ions, which could be useful in the production of certain drugs. Additionally, further research on the mechanism of action of TBP-SO3 could lead to the development of new and improved catalysts and extractants.
Conclusion
In conclusion, TBP-SO3 is a sulfonated pyridinium-based ionic liquid with unique properties and potential applications in various fields. Its easy synthesis method, stability, and versatility make it a popular choice for researchers. Further research and development in this area could lead to significant advancements in various fields, including renewable energy and pharmaceuticals.
Métodos De Síntesis
TBP-SO3 can be synthesized through a simple two-step process. First, 6-tert-butylpyridine is reacted with sulfur trioxide to form 6-tert-butylpyridine-1-sulfonic acid. Then, the acid is neutralized with sodium hydroxide to form TBP-SO3. The synthesis of TBP-SO3 is relatively easy and cost-effective, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
TBP-SO3 has been extensively studied for its potential applications in various fields such as catalysis, electrochemistry, and separation science. It has been shown to be an effective catalyst in organic reactions such as esterification, transesterification, and aldol condensation. TBP-SO3 has also been used as an electrolyte in electrochemical devices such as batteries and supercapacitors. In addition, it has been used as an extractant in liquid-liquid extraction processes for the separation of metal ions.
Propiedades
Fórmula molecular |
C9H13NO3S |
|---|---|
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
6-tert-butylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C9H13NO3S/c1-9(2,3)8-5-4-7(6-10-8)14(11,12)13/h4-6H,1-3H3,(H,11,12,13) |
Clave InChI |
XEVUIGKUJOBERU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC=C(C=C1)S(=O)(=O)O |
SMILES canónico |
CC(C)(C)C1=[NH+]C=C(C=C1)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-Ditert-butyl-4-{[(4-isopropylphenyl)sulfonyl]oxyimino}-2,5-cyclohexadien-1-one](/img/structure/B262426.png)

![2-[(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B262431.png)
![5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262432.png)
![5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262433.png)



![1-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-N,N-dimethyl-2-propanamine](/img/structure/B262443.png)
![2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262444.png)
![2-[4-(6,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262445.png)

![N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine](/img/structure/B262449.png)